6-Chloropyridazine-3-carbonyl chloride
Overview
Description
6-Chloropyridazine-3-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyridazine-3-carbonyl chloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridazine-3-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-chloropyridazine-3-carboxylic acid.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: DMF is often used as a catalyst in chlorination reactions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by hydrolysis.
Scientific Research Applications
6-Chloropyridazine-3-carbonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds.
Biology: Used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridazine ring.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropyridazine-3-carboxylic acid
- 6-Chloropyridazine-3-carboxamide
- 6-Chloropyridazine-3-carboxylate
Uniqueness
6-Chloropyridazine-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity distinguishes it from other pyridazine derivatives that may not possess such a reactive functional group.
Properties
IUPAC Name |
6-chloropyridazine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLMMZSGQZYUIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-04-0 | |
Record name | 6-CHLOROPYRAZINE-3-CARBOXYLIC ACID, CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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